Product packaging for 11-Deoxyprostaglandin E2-1-alcohol(Cat. No.:CAS No. 138898-70-1)

11-Deoxyprostaglandin E2-1-alcohol

Cat. No.: B165675
CAS No.: 138898-70-1
M. Wt: 322.5 g/mol
InChI Key: SEMCUKYPAAMRLU-MADZDOCKSA-N
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Description

Contextualization within the Eicosanoid Superfamily

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, most notably arachidonic acid. wikipedia.org This superfamily includes prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins, all of which are synthesized via complex enzymatic pathways in response to various stimuli. wikipedia.org Prostaglandins, characterized by a five-carbon ring within their structure, are produced in nearly all tissues and are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. wikipedia.orglibretexts.org

Prostaglandin (B15479496) E2 (PGE2) is one of the most abundant and well-researched prostaglandins, exerting its effects through interaction with specific G-protein coupled receptors (EP1-4). caymanchem.com 11-Deoxyprostaglandin E2 is a synthetic analog of PGE2, distinguished by the absence of a hydroxyl group at the 11-position of its cyclopentane (B165970) ring. caymanchem.com This structural modification significantly alters its biological activity and metabolic stability. "11-Deoxyprostaglandin E2-1-alcohol" refers to a derivative of 11-Deoxyprostaglandin E2 where the carboxylic acid group at the C-1 position is reduced to a primary alcohol. This type of modification is known to occur in other prostaglandin analogs, such as Prostaglandin D1 (PGD1) alcohol, which is a synthetic analog of PGD1. medchemexpress.com

Significance of 11-Deoxyprostaglandin E2 and its 1-Alcohol Derivatives in Biological Systems

The absence of the C-11 hydroxyl group in 11-Deoxyprostaglandin E2 leads to a distinct biological profile compared to PGE2. While PGE2 is typically a bronchodilator, 11-Deoxyprostaglandin E2 acts as a potent bronchoconstrictor, with a potency 5 to 30 times greater than that of Prostaglandin F2α. caymanchem.comlabscoop.com This highlights the critical role of the C-11 hydroxyl group in determining the specific biological actions of prostaglandins.

Research has also illuminated the cytoprotective effects of 11-deoxyprostanoids. For instance, the synthetic analog 11-deoxy,16,16-dimethyl PGE2 has been shown to protect renal proximal tubular epithelial cells from oxidative stress-induced injury. nih.gov This protective mechanism is thought to involve the induction of specific proteins that help maintain cellular homeostasis and mitigate damage. nih.gov

The significance of the 1-alcohol derivative of 11-Deoxyprostaglandin E2 is less defined in the scientific literature. Generally, the carboxylic acid at the C-1 position is crucial for the binding of prostaglandins to their receptors. Modification of this group, such as its reduction to an alcohol, can be expected to alter receptor affinity and subsequent signaling pathways. The study of such derivatives is important for understanding the structure-activity relationships of prostanoids and for the development of more selective and stable therapeutic agents. The effects of alcohol on prostaglandin metabolism are complex, with chronic alcohol misuse being associated with a reduced capacity for prostaglandin synthesis in tissues like the gastric mucosa. bmj.com

Historical Development of Research on 11-Deoxyprostanoids

The journey into the world of prostanoids began with the discovery of prostaglandins in the 1930s. However, it was the elucidation of their structures and the development of methods for their total synthesis in the mid-20th century that truly propelled the field forward. The pioneering work of chemists like E.J. Corey was instrumental in making prostaglandins and their analogs available for biological investigation.

The synthesis of 11-deoxyprostaglandin analogs was a logical progression in the quest to understand the functional importance of each part of the prostaglandin molecule. Early research in the 1970s described the synthesis and biological activity of various prostaglandin analogs, including those lacking the C-11 hydroxyl group. nih.gov These studies were crucial in establishing the structure-activity relationships that govern the diverse effects of prostanoids. For example, a 1978 paper detailed the synthesis of (+)-11-deoxy-15-ethynyl prostaglandins, showcasing the ongoing efforts to create novel analogs with unique properties. nih.gov The development of stable synthetic analogs like 11-deoxy-16,16-dimethyl PGE2 further expanded the research possibilities, allowing for more detailed investigations into their pharmacological effects. caymanchem.com

Detailed Research Findings

The investigation into 11-Deoxyprostaglandin E2 and its analogs has yielded significant insights into their biochemical properties and potential applications.

Chemical Properties of 11-Deoxyprostaglandin E2 and Related Compounds

Property11-Deoxyprostaglandin E211-deoxy-16,16-dimethyl PGE2Prostaglandin E2
Formal Name 15S-hydroxy-9-oxo-prosta-5Z,13E-dien-1-oic acid15R-hydroxy-16,16-dimethyl-9-oxo-prosta-5Z,13E-dien-1-oic acid9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic acid
CAS Number 35536-53-953658-98-3363-24-6
Molecular Formula C₂₀H₃₂O₄C₂₂H₃₆O₄C₂₀H₃₂O₅
Formula Weight 336.5 g/mol 364.5 g/mol 352.5 g/mol
Purity ≥99%Not specifiedNot specified
Formulation A crystalline solidA solution in methyl acetateA crystalline solid

Data sourced from Cayman Chemical caymanchem.comcaymanchem.comcaymanchem.com

Biological Activity of 11-Deoxyprostanoids

CompoundBiological EffectReceptor InteractionReference
11-Deoxyprostaglandin E2 Potent bronchoconstrictorNot specified caymanchem.comlabscoop.com
11-deoxy,16,16-dimethyl PGE2 Cytoprotective in renal cells against oxidative stressAgonist for EP2 and EP3 receptors nih.govcaymanchem.com
11-deoxy,16,16-dimethyl PGE2 Inhibition of gastric acid secretion and ulcer formationNot specified caymanchem.com

This table summarizes key research findings on the biological activities of 11-deoxyprostanoids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B165675 11-Deoxyprostaglandin E2-1-alcohol CAS No. 138898-70-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138898-70-1

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(2R,3R)-2-[(Z)-7-hydroxyhept-2-enyl]-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one

InChI

InChI=1S/C20H34O3/c1-2-3-7-10-18(22)14-12-17-13-15-20(23)19(17)11-8-5-4-6-9-16-21/h5,8,12,14,17-19,21-22H,2-4,6-7,9-11,13,15-16H2,1H3/b8-5-,14-12+/t17-,18-,19+/m0/s1

InChI Key

SEMCUKYPAAMRLU-MADZDOCKSA-N

SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCCO)O

Canonical SMILES

CCCCCC(C=CC1CCC(=O)C1CC=CCCCCO)O

Synonyms

11-deoxy-PGE2-1-ol
11-deoxyprostaglandin E2-1-alcohol

Origin of Product

United States

Advanced Synthetic Strategies for 11 Deoxyprostaglandin E2 1 Alcohol and Its Precursors/analogs

Total Chemical Synthesis Methodologies

Total synthesis provides the flexibility to introduce a wide range of structural modifications, enabling the creation of novel analogs with tailored properties. Key strategies often involve the sequential or convergent construction of the prostanoid skeleton.

Conjugate Addition and Alkylation of Directed Enolate Ions in 11-Deoxyprostaglandin Synthesis

A powerful strategy for the stereocontrolled synthesis of 11-deoxyprostaglandins involves the conjugate addition of a nucleophile to a cyclopentenone, followed by the trapping and alkylation of the resulting enolate ion. acs.orgnih.gov This approach allows for the sequential and highly regioselective introduction of the two side chains onto the five-membered ring.

The general process begins with a 1,4-conjugate addition of a nucleophile, often an organometallic reagent, to an appropriately substituted cyclopentenone. This establishes the lower (omega) side chain. The resulting intermediate is a regiospecifically generated enolate ion, which is then "trapped" by an electrophile that will form the upper (alpha) side chain. acs.org The direction of this second addition is controlled by the stereochemistry established in the first conjugate addition step.

Key aspects of this methodology include:

Directed Enolate Formation: The conjugate addition step precisely dictates the position of the newly formed enolate, avoiding issues with regioselectivity that can arise from direct deprotonation of a ketone. acs.org

Stereocontrol: The stereochemistry of the substituents on the cyclopentenone ring and the nature of the incoming nucleophile control the stereochemical outcome of the additions.

Convergent Nature: This method allows for the two side chains, often complex fragments themselves, to be prepared separately and then joined to the cyclopentenone core. acs.org

A notable example involves the conjugate addition-enolate alkylation sequence on a cyclopentenone precursor to form the key intermediate for 11-deoxyprostaglandins. rsc.org

Reactant 1 (Enolate Precursor) Reactant 2 (Nucleophile) Reactant 3 (Electrophile) Key Product
Substituted CyclopentenoneOrganocopper ReagentAllylic Halide11-Deoxyprostaglandin Skeleton

Lithiocuprate Conjugate Addition Processes for 11-Deoxyprostaglandins

Organocuprates, particularly lithium diorganocuprates (Gilman reagents), are highly effective nucleophiles for 1,4-conjugate addition to α,β-unsaturated ketones like cyclopentenones. rsc.org This reaction is a cornerstone of many prostaglandin (B15479496) syntheses, including those for 11-deoxy analogs. nih.govnih.gov The process is valued for its high efficiency and stereoselectivity in forming the crucial carbon-carbon bond for the lower side chain.

The synthesis typically involves the addition of a complex lithiocuprate, which contains the entire omega side chain, to a cyclopentenone derivative. nih.gov This step sets the stereochemistry at the carbon bearing the new side chain. The preparation of 11-substituted derivatives of 11-deoxyprostaglandin E2 has been achieved using this lithiocuprate conjugate addition process. nih.gov

Cyclopentenone Precursor Lithiocuprate Reagent Reaction Type Resulting Intermediate
2-Cyclopenten-1-oneLithium (E)-3-hydroxy-1-octenylcuprateConjugate AdditionProstaglandin E2 precursor with lower side chain
Substituted CyclopentenoneSubstituted 1-lithio-1-oct-1-eneConjugate Addition11-deoxy-prostaglandin skeleton nih.gov

Stereoselective Approaches Utilizing Chiral Pool Starting Materials (e.g., Carbohydrates)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials in synthesis. Carbohydrates, such as D-glucose, are particularly attractive for prostaglandin synthesis due to their abundance of defined stereocenters. acs.orgnih.govlibretexts.org By using a starting material that already possesses the correct stereochemistry for certain positions in the target molecule, chemists can circumvent the need for complex asymmetric reactions.

In a chiral synthesis of prostaglandins (B1171923) from carbohydrates, the carbon backbone of a sugar is chemically manipulated—cleaved, rearranged, and functionalized—to form the cyclopentane (B165970) ring of the prostaglandin. acs.org For instance, D-glucose has been successfully converted into key prostaglandin intermediates, transferring its inherent chirality to the final product. acs.org This strategy ensures the correct absolute stereochemistry, which is crucial for biological activity. An enantiospecific synthesis of PGF2α, for example, has been achieved by deriving three of its chiral centers from glucose. libretexts.org

Chiral Starting Material Key Transformation Target Intermediate Reference
D-GlucoseChain extension, hydrolysis, lactonization, functional group manipulationChiral cyclopentane core libretexts.orgacs.org
D-MannitolChain extension and cyclizationChiral prostaglandin precursor libretexts.org

Palladium-Catalyzed Allylation for Construction of Prostanoid Skeletons

Palladium catalysis has emerged as a versatile tool in modern organic synthesis, and its applications in constructing prostanoid skeletons are significant. nih.gov Palladium-catalyzed allylic alkylation, in particular, offers a powerful method for forming carbon-carbon bonds under mild conditions.

In the context of prostaglandin synthesis, this can involve the reaction of a nucleophile (representing one side chain) with an allylic substrate (representing the cyclopentane core or the other side chain) in the presence of a palladium catalyst. These reactions can be rendered enantioselective by using chiral ligands, allowing for the creation of specific stereoisomers. nih.gov More advanced methods, such as palladium-catalyzed carbonylative spirolactonization, have been used to construct complex core structures found in prostaglandin metabolites. nih.gov

Michael-Type Additions to Prostaglandin A Series for 11-Deoxy Derivatives

The Michael addition, or conjugate addition, is a fundamental reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is particularly relevant for the synthesis of 11-deoxyprostaglandins starting from prostaglandins of the A series (PGA). PGA compounds contain an α,β-unsaturated ketone within their five-membered ring, making them ideal substrates for Michael additions at the C-11 position.

The preparation of 11-substituted derivatives of 11-deoxyprostaglandin E2 can be accomplished through Michael-type additions to various PGA compounds. nih.gov For example, the addition of a thiol to PGA2 can introduce a thioether substituent at the C-11 position, directly yielding an 11-deoxy-11-substituted prostaglandin analog. This method provides a straightforward route to modify existing prostaglandin structures.

Substrate Nucleophile (Michael Donor) Reaction Type Product Type
Prostaglandin A2 (PGA2)Thiol (e.g., 2-hydroxyethylthiol)Michael Addition11-thio-11-deoxy-PGE2 analog nih.gov
Prostaglandin A SeriesVarious NucleophilesMichael Addition11-substituted-11-deoxyprostaglandins nih.gov

Semisynthetic Routes to 11-Deoxyprostaglandin E2-1-alcohol Analogs

Semisynthesis involves the chemical modification of naturally occurring or readily available compounds that are structurally similar to the target molecule. For prostaglandins, this often means starting with a more abundant prostaglandin (like PGE2 or PGF2α, often obtained from biological sources like coral) and converting it into a less common analog.

A prime example is the conversion of Prostaglandin A (PGA) series compounds into 11-deoxy derivatives, as mentioned previously. nih.gov Since PGAs can be derived from PGEs via dehydration, this represents a viable semisynthetic pathway. The key step is the Michael addition to the enone system of the PGA ring. This approach is often more efficient than a total synthesis if the starting prostaglandin is accessible in large quantities. The synthesis of 11-substituted derivatives of 11-deoxyprostaglandin E1 and E2 from PGA series compounds has been reported as a potential route to new bronchodilators. nih.gov

Chemoenzymatic Synthetic Approaches to Prostanoid Alcohols

A significant recent development is the creation of a concise chemoenzymatic route to various prostaglandins, which can be adapted for the synthesis of 11-Deoxyprostaglandin E2 precursors. nih.govnih.gov This strategy hinges on the synthesis of a bromohydrin intermediate, which functions as a radical equivalent of the renowned Corey lactone. nih.govresearchgate.net The synthesis of this key intermediate is accomplished in just two steps, starting from readily available materials. The critical step involves an enzymatic desymmetrization or a Baeyer-Villiger oxidation to introduce the chiral cyclopentane core with high enantioselectivity. researchgate.net This biocatalytic step is crucial for establishing the correct stereochemistry early in the synthetic sequence. For instance, a cyclohexanone (B45756) monooxygenase can be used to perform a Baeyer-Villiger oxidation on a prochiral cyclopentanone (B42830) derivative, yielding a chiral lactone with high enantiomeric excess (ee). researchgate.netresearchgate.net Following the creation of the core, the side chains are installed through modern chemical methods like nickel-catalyzed cross-couplings and Wittig reactions. nih.govnih.gov This combination of biocatalysis and traditional chemistry streamlines the synthesis, making it scalable and cost-effective. nih.gov

The table below summarizes key enzymatic transformations that have been applied in the synthesis of prostaglandin precursors.

Table 1: Examples of Enzymatic Reactions in Prostanoid Synthesis

Enzyme Type Reaction Substrate Example Product/Outcome Reference
Cyclohexanone Monooxygenase Asymmetric Baeyer-Villiger Oxidation Prochiral Cyclopentanone Derivative Chiral Lactone Intermediate (>99% ee) researchgate.net, researchgate.net
Lipase Kinetic Resolution Racemic Alcohol/Ester Enantiomerically Enriched Alcohol and Ester nih.gov
Desaturase Desaturation Saturated Fatty Acid Chain Unsaturated Side Chain Precursor N/A

Strategic Use of Lactone Intermediates in Prostanoid Synthesis

Lactone intermediates are central to many of the most successful total syntheses of prostaglandins and their analogs. nih.govdntb.gov.ua Their rigid, cyclic structure allows for excellent stereochemical control during the introduction of substituents on the cyclopentane ring, which are then elaborated into the characteristic α- and ω-side chains of the prostanoid. nih.govnih.gov

The most famous of these is the Corey lactone , a bicyclic δ-lactone that has served as a cornerstone intermediate for decades. rsc.orglibretexts.org The synthesis of the Corey lactone itself is a masterclass in stereocontrol. A typical sequence involves a Diels-Alder reaction to form a bicyclo[2.2.1]heptane system, followed by a regioselective Baeyer-Villiger oxidation to form the lactone ring. libretexts.org Subsequent functional group manipulations, including a crucial iodolactonization step, establish the three contiguous stereocenters on the five-membered ring that are essential for the prostaglandin structure. libretexts.org While the classic Corey synthesis leads to PGF2α, modifications to this pathway, such as selective reduction or oxidation, can provide access to other prostaglandin series, including the precursors for 11-deoxy prostaglandins.

Beyond the classic Corey lactone, other lactone structures play vital roles. mdpi.com These include:

γ-Lactones: These are often derived from δ-lactones and serve as versatile intermediates for various prostaglandin series. dntb.gov.ua

Macrolactones: Prostaglandins can be converted into 1,9-, 1,11-, or 1,15-lactones through intramolecular esterification. nih.govnih.gov This strategy, often accomplished using the Corey-Nicolaou macrolactonization procedure, can be used to create prodrugs or to facilitate purification by providing crystalline derivatives. nih.govnih.gov The relative stability of these macrolactones to hydrolysis varies, which has been explored in prodrug design. nih.gov

The strategic use of these intermediates allows for a convergent and highly controlled assembly of the prostanoid framework. The specific functional groups on the lactone can be manipulated to direct the synthesis towards a particular target, such as 11-Deoxyprostaglandin E2. For this target, a synthetic route would bypass the introduction of the C-11 hydroxyl group, a modification readily achievable from a versatile lactone intermediate.

Table 2: Key Lactone Intermediates in Prostaglandin Synthesis

Lactone Intermediate Type Key Role in Synthesis Reference
Corey Lactone δ-Lactone Key intermediate for establishing stereochemistry of the cyclopentane core and introducing side chains. rsc.org, libretexts.org, nih.gov
Corey γ-Lactone γ-Lactone Versatile intermediate derived from the δ-lactone, used for synthesis of PG1, PG2, and PG3 series. dntb.gov.ua, mdpi.com
PGF2α 1,9-lactone Macrolactone Used in synthesis and as a prodrug form; generally exhibits low biological activity itself. nih.gov, nih.gov

Molecular Pharmacology and Receptor Interactions of 11 Deoxyprostaglandin E2 1 Alcohol

Prostaglandin (B15479496) E Receptor Subtype Selectivity (EP Receptors)

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.govnih.gov These receptors are coupled to different intracellular signaling pathways, leading to varied cellular responses. nih.govmdpi.com The selectivity of prostaglandin analogues for these receptor subtypes is a critical determinant of their pharmacological profile.

Research has identified 11-Deoxyprostaglandin E2 as a selective and potent agonist for the EP4 receptor. medchemexpress.com Studies have demonstrated its ability to activate the EP4 receptor with a high degree of efficacy. Specifically, 11-Deoxyprostaglandin E2 has been shown to have an EC50 of 0.66 nM for the EP4 receptor, indicating strong agonistic activity. medchemexpress.com The EP4 receptor is known to be involved in various physiological processes, including bone metabolism, and its activation has been explored for therapeutic potential in bone healing. medchemexpress.comfrontiersin.org The agonism of 11-Deoxyprostaglandin E2 at the EP4 receptor is a key feature of its pharmacological action. The EP4 receptor is coupled to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). nih.gov This signaling pathway is associated with anti-inflammatory responses and cell proliferation. nih.govnih.gov

CompoundReceptor TargetActivityEC50 (nM)Reference
11-Deoxyprostaglandin E2EP4Agonist0.66 medchemexpress.com
Prostaglandin E2 (for comparison)EP4Agonist2.8 nih.gov

The interaction of 11-deoxyprostaglandin variants with other EP receptor subtypes appears to be more complex and can differ based on the specific analogue (e.g., PGE1 vs. PGE2) and the cellular context. While 11-Deoxyprostaglandin E2 is identified as a selective EP4 agonist medchemexpress.com, some studies with the related compound, 11-deoxy-PGE1, have shown broader activity. For instance, 11-deoxy-PGE1 has been described as an agonist for both EP2 and EP4 receptors in osteoblastic cells nih.gov and as an EP2/EP3 agonist in other contexts. nih.gov In cultured rat microglia, the effects of 11-deoxy-PGE1 were attributed to EP2 stimulation, as EP4 receptors were not detected in those cells. nih.gov

Conversely, one report suggests that 11-Deoxy PGE2 lacks significant binding to EP receptors and instead acts through other pathways, such as those associated with thromboxane (B8750289) receptors. This highlights the variability in findings across different experimental systems and the importance of the specific chemical structure. The EP1 receptor is typically coupled to Gαq, leading to increased intracellular calcium, while the EP3 receptor has multiple isoforms that primarily couple to Gαi to inhibit cAMP production. nih.gov The EP2 receptor, like EP4, stimulates cAMP production via Gαs. nih.gov

CompoundReceptor TargetReported Activity/InteractionCell/SystemReference
11-deoxy-PGE1EP2, EP4AgonistMC3T3-E1 osteoblastic cells nih.gov
11-deoxy-PGE1EP2, EP3AgonistRat central nervous system nih.gov
11-deoxy-PGE1EP2AgonistRat microglia nih.gov
11-Deoxy PGE2EP ReceptorsLacks bindingGeneral statement

Engagement with Other G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) represent a vast and diverse family of cell surface receptors that are integral to cellular communication. mdpi.com Beyond the classical EP receptors, there is evidence that 11-deoxyprostaglandin analogues may interact with other members of the GPCR superfamily.

Notably, some research indicates that 11-Deoxy PGE2 and its related analogues can engage thromboxane-like receptors. This interaction is proposed to activate stress-response pathways, leading to the synthesis of cytoprotective proteins. Thromboxane receptors (TP receptors) are also GPCRs that, like the EP1 receptor, are typically coupled to Gαq and the phospholipase C pathway, resulting in smooth muscle contraction. Indeed, in contrast to the bronchodilatory effects of PGE2, 11-Deoxy PGE2 has been found to be a potent bronchoconstrictor, an action consistent with TP receptor activation. caymanchem.com This suggests a divergence in the signaling pathways activated by 11-Deoxy PGE2 compared to PGE2, underpinning its unique pharmacological profile.

Nuclear Receptor Interactions (e.g., Peroxisome Proliferator-Activated Receptor-gamma, if specific to 11-deoxy variants)

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. nih.gov Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are members of this superfamily that play critical roles in lipid metabolism and inflammation. nih.gov Upon activation, PPARs form a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor, and this complex binds to specific DNA sequences called PPAR response elements to modulate the transcription of target genes. nih.govnih.gov

While PPARγ signaling has been implicated in the pathophysiology of conditions like alcoholic liver disease nih.govmdpi.com, a direct and specific interaction between 11-Deoxyprostaglandin E2-1-alcohol and PPARγ has not been definitively established in the current scientific literature. The activation of PPARs by certain lipid mediators is a known phenomenon; for example, some prostaglandins (B1171923) and their metabolites can act as endogenous ligands for these receptors. However, specific data linking the 11-deoxy variant of PGE2 to PPARγ activation remains elusive. Further research is required to determine if this compound or its metabolites can directly bind to and activate PPARγ or other nuclear receptors.

Ligand-Binding Dynamics and Structural Determinants of Receptor Affinity

The affinity and selectivity of a ligand for its receptor are governed by the precise three-dimensional complementarity between the molecule and the receptor's binding pocket. nih.govnih.gov The structural difference between PGE2 and 11-Deoxyprostaglandin E2—the absence of the C-11 hydroxyl group—is the primary determinant of its altered receptor interaction profile.

For the EP4 receptor, homology modeling and docking experiments with PGE2 have identified several key amino acid residues within the binding site that are crucial for ligand recognition, including S103, T168, Y186, F191, L195, S285, and D311. nih.gov The hydroxyl group at C-11 in PGE2 is thought to form important hydrogen bonds within this pocket. The absence of this group in 11-Deoxyprostaglandin E2 would preclude these specific interactions, fundamentally altering the binding dynamics. This structural change likely underlies its selectivity and high potency at the EP4 receptor, suggesting that other interactions within the binding site are sufficient to confer strong agonism. The binding of a ligand to a GPCR induces conformational changes that trigger downstream signaling cascades. mdpi.com The specific conformational state stabilized by 11-Deoxyprostaglandin E2 upon binding to the EP4 receptor dictates its functional outcome as an agonist. The structural basis for its potential interactions with other receptors, such as the TP receptor, would involve a different set of molecular determinants within that receptor's unique binding site.

Analytical Methodologies for the Quantitative and Qualitative Assessment of 11 Deoxyprostaglandin E2 1 Alcohol

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to the analysis of 11-Deoxyprostaglandin E2-1-alcohol, enabling its isolation from complex biological matrices. The choice of technique depends on the sample complexity, the required purity, and the subsequent analytical method.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of prostaglandins (B1171923) and their analogs. For compounds similar to this compound, such as Prostaglandin (B15479496) E2 (PGE2) and its isomers, reversed-phase HPLC is commonly utilized.

A typical HPLC setup involves a C18 column, which separates compounds based on their hydrophobicity. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a small percentage of an acid like formic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol) is employed to resolve the analytes. nih.govulisboa.pt The gradient starts with a higher proportion of the aqueous phase, and the concentration of the organic solvent is gradually increased to elute more hydrophobic compounds. For instance, a gradient of acetonitrile in water with 0.1% formic acid has been successfully used to separate various PGE2 isomers. nih.gov The flow rate is typically maintained at a low level, such as 0.2 ml/min, to ensure optimal separation. nih.gov

Table 1: Example HPLC Parameters for Prostaglandin Analysis

Parameter Value
Column C18 (e.g., Luna C-18(2), 3 µm, 100 Å, 150 x 2.0 mm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.2 mL/min nih.gov
Gradient 20% to 42.5% B over 50 min nih.gov

| Detection | UV or Mass Spectrometry |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of prostaglandins. However, due to the low volatility and thermal instability of these compounds, a derivatization step is typically required prior to analysis. This process involves converting the polar functional groups (hydroxyl and carboxylic acid) into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers or pentafluorobenzyl (PFB) esters.

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification and quantification. GC-tandem mass spectrometry (GC-MS/MS) can be used for even greater specificity and sensitivity, allowing for the detection of analytes at very low concentrations. nih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides a robust platform for both qualitative and quantitative analysis.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of prostaglandins and related compounds in biological fluids. researchgate.netnih.gov This technique combines the excellent separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. A key advantage of LC-MS/MS is that it often allows for the analysis of prostaglandins without the need for derivatization. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the sample is first separated by HPLC as described above. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer, commonly an electrospray ionization (ESI) source, which generates charged molecules. ulisboa.pt The ESI source is often operated in the negative ion mode for prostaglandin analysis. ulisboa.pt

The ions are then directed into the mass analyzer. A triple quadrupole mass spectrometer is frequently used, operating in Multiple Reaction Monitoring (MRM) mode. ulisboa.pt In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (the collision cell) by collision with an inert gas. The third quadrupole then selects a specific fragment ion (product ion) to be detected. This highly specific detection method significantly reduces background noise and enhances the sensitivity and accuracy of quantification. ulisboa.pt The limit of detection for related prostaglandins using this method can be as low as 20 pg/mL. nih.gov

Table 2: Example LC-MS/MS Parameters for Prostaglandin Analysis

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative ulisboa.pt
Mass Analyzer Triple Quadrupole ulisboa.pt
Acquisition Mode Multiple Reaction Monitoring (MRM) ulisboa.pt
Drying Gas Temperature 230°C ulisboa.pt
Nebulizer Gas Pressure 30 psi ulisboa.pt

| Capillary Voltage | +4500 V ulisboa.pt |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are crucial for the de novo structural elucidation and confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of an alcohol, the proton on the carbon bearing the hydroxyl group typically appears in the 3.4-4.5 ppm region. libretexts.org The proton of the hydroxyl group itself can appear over a wide range and is often a broad singlet, though its splitting can sometimes be observed. libretexts.orgpressbooks.pub Adding a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample will cause the hydroxyl proton signal to disappear, a useful method for its identification. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Alcohols exhibit a characteristic strong and broad O-H stretching absorption in the region of 3300-3400 cm⁻¹. pressbooks.pub A strong C-O stretching absorption is also typically observed around 1000-1200 cm⁻¹. libretexts.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as conjugated double bonds. The position and intensity of the absorption maxima can aid in the identification and quantification of the compound.

Immunoassays and Bioassays for Detection and Activity Assessment

While chromatographic and spectroscopic methods provide detailed structural and quantitative information, immunoassays and bioassays offer alternative approaches for detection and functional assessment.

Immunoassays: These assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte. They are often used for high-throughput screening of a large number of samples due to their relative simplicity and speed. The development of a specific antibody to this compound would be required for this application.

Bioassays: Bioassays are used to measure the biological activity of a compound. For a prostaglandin analog, this could involve assessing its effect on specific cellular pathways, receptor binding, or physiological responses in a controlled experimental system. These assays are crucial for understanding the functional relevance of the compound.

Application of Isotope-Labeled Standards in Analytical Studies

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification in mass spectrometry-based analyses. nih.govacanthusresearch.comsigmaaldrich.comscispace.com These standards are analogues of the analyte of interest in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

In the context of this compound analysis, a suitable stable isotope-labeled internal standard would be chemically identical to the analyte but would have a different mass. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the added internal standard. acanthusresearch.com

The key advantages of using a stable isotope-labeled internal standard are:

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized. nih.govscispace.com

Compensation for Sample Loss: During sample preparation, which can involve extraction, purification, and concentration steps, some of the analyte may be lost. The stable isotope-labeled internal standard is added at the beginning of the sample preparation process and will be lost to the same extent as the endogenous analyte. Therefore, the ratio of the two remains constant, ensuring that the final calculated concentration is accurate despite any sample loss. nih.gov

Improved Precision and Accuracy: By accounting for variations in sample handling, matrix effects, and instrument response, stable isotope-labeled internal standards significantly improve the precision and accuracy of the quantitative analysis. scispace.com

For the quantification of PGE2, deuterated standards such as PGE2-d4 are commonly employed. nih.govnih.gov In a typical LC-MS/MS method for PGE2, the MRM transition for PGE2 (m/z 351.2/189.5) is monitored alongside the transition for the PGE2-d4 internal standard (e.g., m/z 355.2/275.5). nih.gov

For the analysis of this compound, an ideal internal standard would be this compound-d_n_, where 'n' represents the number of deuterium atoms. The synthesis of such a standard would be a prerequisite for developing a robust quantitative assay. The selection of the labeling position is critical to ensure that the isotopes are not lost during sample preparation or analysis. acanthusresearch.com

Table of Research Findings on the Application of Isotope-Labeled Standards in Prostaglandin Analysis

AnalyteInternal StandardMatrixAnalytical MethodKey FindingsReference
Prostaglandin E2 (PGE2)PGE2-d4Brain TissueLC-MS/MSThe use of PGE2-d4 allowed for accurate quantification of PGE2 with a linear range of 1 pg to 100 ng. The method accuracy was determined to be within 3%. nih.gov
Prostaglandin D2 (PGD2)PGD2-d4Cell Culture SupernatantsLC-MS/MSd4-PGD2 was used as a surrogate standard to control for the degradation of the less stable PGD2, ensuring accurate measurement. nih.gov
Prostaglandin E2 (PGE2)PGE2-d4Cell Culture SupernatantsLC-MS/MSThe inter-day and intra-day coefficients of variation were less than 5%, demonstrating high precision. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic pathways are available for 11-Deoxyprostaglandin E2-1-alcohol, and how can researchers validate their reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and stereochemical control. For example, highlights prostaglandin derivative synthesis using thiaprostaglandin-E1 intermediates, suggesting analogous approaches for this compound . To validate reproducibility, researchers should:

  • Replicate procedures from peer-reviewed protocols (e.g., TANAKA-TEIJIN Institute’s prostaglandin studies ).
  • Use HPLC or GC-MS to confirm intermediate purity (>95%) and monitor reaction progress .
  • Cross-validate spectral data (e.g., NMR, IR) with literature values (see for structural descriptors) .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with reference data (e.g., ’s SMILES/InChi Key for stereochemical alignment) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in stereoselective synthesis?

  • Methodological Answer : Yield optimization requires iterative experimental design:

  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen catalysts) for enantiomeric excess (ee) improvements .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates (’s deoxyfluorination study provides a template for solvent optimization) .
  • Statistical DoE : Use factorial design to identify critical variables (e.g., temperature, reaction time) and apply ANOVA for significance testing (see for data analysis frameworks) .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from methodological variability. Resolve via:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, dosage ranges) using PRISMA guidelines .
  • Dose-Response Validation : Re-run key assays (e.g., COX-2 inhibition) with standardized protocols ( emphasizes replication under controlled settings) .
  • Error Analysis : Quantify inter-lab variability using coefficient of variation (CV) and Bland-Altman plots .

Q. What computational tools are suitable for modeling the interactions of this compound with prostaglandin receptors?

  • Methodological Answer : Combine molecular docking and dynamics simulations:

  • Docking Software : AutoDock Vina or Schrödinger Suite to predict binding affinities using the compound’s 3D structure (align with ’s SMILES data) .
  • MD Simulations : GROMACS or AMBER to assess conformational stability over 100+ ns trajectories.
  • Validation : Cross-reference results with mutagenesis studies (e.g., EP2 receptor binding assays) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for validating experimental data in prostaglandin research?

  • Methodological Answer :

  • Parametric Tests : Use Student’s t-test for normally distributed data (e.g., enzyme activity assays) .
  • Non-Parametric Tests : Apply Mann-Whitney U-test for skewed distributions (e.g., in vivo efficacy data) .
  • Multivariate Analysis : PCA or PLS-DA to identify confounding variables in omics datasets .

Q. How should researchers design experiments to investigate the metabolic stability of this compound?

  • Methodological Answer : Follow ’s guidelines for hypothesis-driven design:

  • In Vitro Models : Use liver microsomes or hepatocytes to measure half-life (t½) and metabolic clearance .
  • Isotope Tracing : Incorporate 13^{13}C-labeled compound to track metabolite formation via LC-MS/MS.
  • Controls : Include positive controls (e.g., stable prostaglandin analogs) and negative controls (solvent-only) .

Data Presentation and Critical Evaluation

Q. What are best practices for presenting prostaglandin-related data in peer-reviewed manuscripts?

  • Methodological Answer : Adhere to and ’s standards:

  • Graphs : Use scatterplots for dose-response curves (error bars = SEM) and heatmaps for omics data .
  • Tables : Include raw data (e.g., IC50 values) with standard deviations and sample sizes .
  • Limitations : Explicitly discuss batch variability, assay detection limits, and model assumptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.